N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
This compound features a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position and a benzimidazole-methyl carboxamide group at the 3-position. The benzimidazole and triazole rings are pharmacologically significant, often associated with antimicrobial, antiviral, and kinase inhibitory activities. The pyridazine scaffold contributes to hydrogen bonding and π-π stacking interactions, enhancing target binding affinity.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N8O/c24-15(12-5-6-14(22-21-12)23-9-16-8-18-23)17-7-13-19-10-3-1-2-4-11(10)20-13/h1-6,8-9H,7H2,(H,17,24)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGZWJDIDHQBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to induce cell cycle arrest and apoptosis in hepg2 liver cancer cells. This suggests that the compound might interact with proteins involved in cell cycle regulation and apoptosis, such as caspases and Bcl-2 family proteins.
Mode of Action
It’s known that similar compounds can induce cell cycle arrest and apoptosis. This suggests that the compound might inhibit the function of anti-apoptotic proteins (like Bcl-2) and/or activate pro-apoptotic proteins (like caspase-3 and Bax), leading to programmed cell death.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in cell cycle regulation and apoptosis. The upregulation of pro-apoptotic proteins (like caspase-3 and Bax) and downregulation of anti-apoptotic proteins (like Bcl-2) suggest that the compound might influence the balance of pro- and anti-apoptotic signals within the cell. This could lead to the activation of the intrinsic apoptosis pathway, resulting in cell death.
Result of Action
The compound’s action results in the induction of cell cycle arrest and apoptosis in HepG2 liver cancer cells. This is accompanied by the upregulation of pro-apoptotic proteins (like caspase-3 and Bax) and downregulation of anti-apoptotic proteins (like Bcl-2). These changes at the molecular and cellular levels lead to the death of the cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
- Pyridazine vs. Pyrazole/Pyrrole :
- The target compound’s pyridazine core differs from pyrazole-based analogs (e.g., N-(1H-benzimidazol-2-yl)pyrazole-3-carboxamides in ) and pyrrole derivatives (e.g., ). Pyridazine’s electron-deficient nature may enhance binding to enzymatic pockets compared to pyrazole’s aromaticity or pyrrole’s basicity .
- Synthesis: Pyridazine derivatives often require regioselective coupling (e.g., Suzuki-Miyaura in ), whereas pyrazole analogs use EDCI/HOBt-mediated amidation () .
Triazole Isomerism
- 1,2,4-Triazole vs. 1,2,3-Triazole :
Substitution Patterns
- Benzimidazole-Methyl vs. Direct Linkage :
- Trifluoromethoxy Phenyl vs. Triazole: ’s compound (6-(2-methylimidazol-1-yl)-N-(4-trifluoromethoxyphenyl)pyridazine-3-carboxamide) shares the pyridazine-carboxamide backbone but substitutes a trifluoromethoxyphenyl group instead of triazole.
Quorum Sensing Inhibition ()
- Analogs with 1,2,3-triazole-benzimidazole motifs (e.g., compound 6p) showed 68.23% inhibition of Pseudomonas aeruginosa LasR at 250 µM. The target’s 1,2,4-triazole may alter binding to LasR due to differing dipole moments or steric effects .
Cytotoxicity
- Compound 6p () demonstrated low cytotoxicity in human kidney cells, suggesting that triazole-benzimidazole hybrids generally have favorable safety profiles. The target’s methyl bridge may further reduce toxicity by minimizing reactive metabolite formation .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
- Solubility : The target’s benzimidazole-methyl group may improve aqueous solubility compared to ’s trifluoromethoxyphenyl, which is highly lipophilic .
Q & A
Q. What are the standard synthetic protocols for N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step routes, including:
- Coupling reactions : Reacting a pyridazine precursor (e.g., 3-chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine) with a benzimidazole-containing amine under reflux in polar aprotic solvents like DMF or xylene .
- Functional group introduction : Triazole and benzimidazole moieties are introduced via nucleophilic substitution or click chemistry, requiring catalysts like Cu(I) for regioselectivity .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .
Optimization parameters : Temperature (80–120°C), solvent polarity, and stoichiometric ratios are adjusted using TLC and LCMS monitoring to minimize side products (e.g., dimerization) .
Q. Which spectroscopic techniques are critical for structural confirmation, and how are data interpreted?
Key techniques include:
- NMR spectroscopy :
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) should match the theoretical molecular weight (e.g., ~383.3 g/mol for CHNO) .
- IR spectroscopy : Stretching bands at ~1650 cm (C=O) and ~3400 cm (N-H) confirm functional groups .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or phosphodiesterases, given structural analogs’ activity in these pathways .
Advanced Research Questions
Q. How can conflicting solubility or stability data be resolved during preformulation studies?
- Contradiction analysis : If solubility varies across solvents (e.g., DMSO vs. PBS), use differential scanning calorimetry (DSC) to detect polymorphic forms or hydrate formation .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Adjust pH or use lyophilization if hydrolysis is observed .
- Molecular modeling : Predict solvation free energy using software like COSMO-RS to identify optimal excipients .
Q. What strategies are effective for target identification and mechanism-of-action studies?
- Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 screening : Genome-wide knockout libraries can reveal synthetic lethal interactions, highlighting pathways dependent on the compound .
- Molecular docking : Prioritize targets (e.g., kinases, GPCRs) by docking into crystal structures (PDB: 3H6) to assess binding affinity to benzimidazole-triazole motifs .
Q. How should structure-activity relationship (SAR) studies be designed to improve potency?
- Substituent variation : Systematically modify:
- Pyridazine ring : Introduce electron-withdrawing groups (e.g., -Cl) at position 6 to enhance electrophilicity .
- Benzimidazole methyl group : Replace with bulkier alkyl chains to probe steric effects on target binding .
- Bioisosteric replacement : Swap triazole with tetrazole or imidazole to assess impact on metabolic stability .
- Activity cliffs : Use QSAR models to predict IC changes and validate with enzymatic assays .
Q. What methodologies address discrepancies in bioactivity across independent studies?
- Assay standardization : Adopt CLSI guidelines for antimicrobial testing or use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate protocols .
- Purity verification : Reanalyze compound batches via HPLC and elemental analysis; impurities >2% may skew results .
- Synergistic studies : Check for off-target effects by combining with known inhibitors (e.g., kinase inhibitors) in dose-matrix assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
